molecular formula C14H13NO4 B2748344 2-(Benzyloxy)-1-methoxy-4-nitrobenzene CAS No. 75167-86-1

2-(Benzyloxy)-1-methoxy-4-nitrobenzene

Cat. No. B2748344
Key on ui cas rn: 75167-86-1
M. Wt: 259.261
InChI Key: MYKBXOQHDQLNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745490B2

Procedure details

Sodium dithionite (1.5 g) was added to a solution of 1-benzyloxy-2-methoxy-5-nitrobenzene (2.5 gm) in a mixture of methanol (20 ml)/aqueous ammonia (4 ml). After stirring for 12 hrs at room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (75 ml) and water (50 ml). The ethyl acetate layer was washed with water (25 ml), brine solution (25 ml), dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Purification by flash chromatography over silica gel eluting with ethyl acetate/hexane (1:1) provided 0.771 g of 1-Benzyloxy-2-methoxy-5-aminobenzene (Yield=35%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH2:9]([O:16][C:17]1[CH:22]=[C:21]([N+:23]([O-])=O)[CH:20]=[CH:19][C:18]=1[O:26][CH3:27])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.N>CO>[CH2:9]([O:16][C:17]1[CH:22]=[C:21]([NH2:23])[CH:20]=[CH:19][C:18]=1[O:26][CH3:27])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 12 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (75 ml) and water (50 ml)
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water (25 ml), brine solution (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography over silica gel eluting with ethyl acetate/hexane (1:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.771 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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